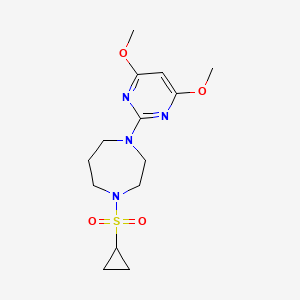![molecular formula C12H17BrN4O2S2 B6439187 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2548980-99-8](/img/structure/B6439187.png)
5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a synthetic molecule that has been studied for its potential applications in biological and medical research. It is a pyrimidine derivative with a bromo substituent at the 5-position and a cyclopropanesulfonyl group at the 4-position. This molecule has been investigated for its potential use as an enzyme inhibitor, a therapeutic agent, and a tool for studying enzyme-substrate interactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has been studied for its potential applications in biological and medical research. It has been investigated as an enzyme inhibitor, with potential applications in drug discovery and development. It has also been studied for its potential use as a therapeutic agent, with potential applications in cancer therapy. Additionally, it has been used as a tool for studying enzyme-substrate interactions, providing insight into the mechanisms of enzyme action.
Wirkmechanismus
The mechanism of action of 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is not yet fully understood. However, it is believed that the molecule binds to the active site of the enzyme, blocking its ability to catalyze the reaction. Additionally, the cyclopropanesulfonyl group of the molecule may interact with the hydrophobic pocket of the enzyme, further inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine have not yet been fully explored. However, it is believed that the molecule may have anti-cancer and anti-inflammatory properties. Additionally, it has been shown to inhibit the activity of certain enzymes, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has several advantages for use in laboratory experiments. The synthesis is straightforward and the yields are usually high. Additionally, the molecule is stable and can be stored for long periods of time. However, there are some limitations to its use. The molecule is expensive and can be difficult to obtain in large quantities. Additionally, its effects on biological systems have not yet been fully explored, limiting its use in medical research.
Zukünftige Richtungen
There are several potential future directions for 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine. Further research is needed to fully understand its mechanism of action and its effects on biological systems. Additionally, further studies should be conducted to explore its potential therapeutic applications. Finally, more research should be done to optimize the synthesis of the molecule and to develop cost-effective methods for its production.
Synthesemethoden
5-Bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can be synthesized from commercially available starting materials. The synthesis involves a two-step process, beginning with the reaction of 4-chloro-2-methylpyrimidine with cyclopropanesulfonyl chloride to form 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine. The second step involves the reaction of the intermediate with a base to form the desired product. The reaction conditions are mild and the yields are usually high.
Eigenschaften
IUPAC Name |
5-bromo-4-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2S2/c1-20-12-14-8-10(13)11(15-12)16-4-6-17(7-5-16)21(18,19)9-2-3-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQOYOPSPJQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6439109.png)
![9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine](/img/structure/B6439121.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439125.png)
![2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439136.png)
![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439166.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439168.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439171.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439175.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439178.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439217.png)